4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide
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Overview
Description
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S2 and a molecular weight of 328.20 g/mol . This compound is characterized by the presence of bromine, sulfonyl, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper(I) Iodide: Used in substitution reactions to introduce new functional groups onto the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with various functional groups, while substitution reactions can yield derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of para-aminobenzoic acid (PABA) . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their growth inhibition or death.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(methylsulfonyl)benzene-1-sulfonamide: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is unique due to its specific combination of bromine, sulfonyl, and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound notable for its diverse biological activities. Characterized by the presence of sulfonamide and sulfonyl functional groups, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in immune modulation and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁BrN₁O₄S₂. Its structure features a bromine atom at the para position relative to a sulfonamide group, and an ethanesulfonyl group at the meta position. This unique arrangement influences its solubility, reactivity, and biological activity compared to other similar compounds.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁BrN₁O₄S₂ |
Molecular Weight | 305.22 g/mol |
Solubility | Soluble in polar solvents |
Functional Groups | Sulfonamide, Sulfonyl |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been shown to inhibit perforin-mediated lysis, which is critical in immune responses involving cytotoxic T cells and natural killer cells. This inhibition suggests potential therapeutic implications for autoimmune diseases and organ transplantation.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes positions it as a candidate for further research in therapeutic applications. Studies have demonstrated its interaction with perforin, a protein essential for cytotoxicity during immune responses. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential benefits in clinical settings.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition of carrageenan-induced rat paw edema, indicating its potential as an anti-inflammatory agent. The efficacy was measured at various time intervals, showing a dose-dependent response .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of sulfonamides similar to this compound. The minimum inhibitory concentration (MIC) values against various pathogens were recorded, highlighting the compound's effectiveness against bacteria such as E. coli and S. aureus. For instance, one derivative exhibited an MIC of 6.72 mg/mL against E. coli, showcasing its potential as a novel antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromobenzenesulfonamide | C₆H₄BrN₁O₂S | Primarily used as an antibacterial agent |
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide | C₉H₁₁ClN₁O₄S₂ | Chlorine instead of bromine; different reactivity profile |
3-(Ethanesulfonyl)-4-methylbenzenesulfonamide | C₉H₁₁N₁O₄S₂ | Methyl group instead of bromine; altered biological activity |
The comparative analysis reveals that the specific combination of bromine and ethanesulfonyl groups in this compound may influence its solubility and biological activity differently than its analogs.
Properties
Molecular Formula |
C8H10BrNO4S2 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-bromo-3-ethylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14) |
InChI Key |
IIOMVMRSXBAUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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